molecular formula C5H10O2 B598496 (S)-(Tetrahydrofuran-3-yl)methanol CAS No. 124391-75-9

(S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496
CAS No.: 124391-75-9
M. Wt: 102.133
InChI Key: PCPUMGYALMOCHF-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Tetrahydrofuran-3-yl)methanol typically involves the reduction of the corresponding tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced using catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or alkoxides

Major Products Formed

    Oxidation: Tetrahydrofuran-3-carboxylic acid, tetrahydrofuran-3-aldehyde

    Reduction: Tetrahydrofuran-3-methanol

    Substitution: Tetrahydrofuran-3-yl tosylate, various substituted tetrahydrofuran derivatives

Comparison with Similar Compounds

(S)-(Tetrahydrofuran-3-yl)methanol can be compared with other similar compounds, such as ®-(Tetrahydrofuran-3-yl)methanol and tetrahydrofuran-3-carboxylic acid.

    ®-(Tetrahydrofuran-3-yl)methanol: The enantiomer of this compound, which has the same molecular formula but a different spatial arrangement of atoms.

    Tetrahydrofuran-3-carboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, and its potential for modification allows for the development of new and improved pharmaceuticals, polymers, and specialty chemicals.

Properties

IUPAC Name

[(3S)-oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654553
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124391-75-9
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using this compound as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining this compound with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

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